molecular formula C7H6FN3O4 B1373407 6-Amino-2-fluoro-3,4-dinitrotoluene CAS No. 1082041-94-8

6-Amino-2-fluoro-3,4-dinitrotoluene

Cat. No.: B1373407
CAS No.: 1082041-94-8
M. Wt: 215.14 g/mol
InChI Key: QCKLCHIWKANNFT-UHFFFAOYSA-N
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Description

6-Amino-2-fluoro-3,4-dinitrotoluene: is an organic compound with the molecular formula C7H6FN3O4 It is a derivative of toluene, where the methyl group is substituted with an amino group, a fluoro group, and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-fluoro-3,4-dinitrotoluene typically involves the nitration of 2-fluoro-4-nitrotoluene followed by the introduction of an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration. The resulting dinitrotoluene derivative is then subjected to a reduction reaction to introduce the amino group. Common reducing agents include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can improve yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-fluoro-3,4-dinitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Reduction: Formation of 6-Amino-2-fluoro-3,4-diaminotoluene.

    Substitution: Formation of 6-Amino-2-methoxy-3,4-dinitrotoluene.

    Oxidation: Formation of 6-Nitroso-2-fluoro-3,4-dinitrotoluene.

Scientific Research Applications

6-Amino-2-fluoro-3,4-dinitrotoluene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-fluoro-3,4-dinitrotoluene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.

    Pathways Involved: The compound may affect oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular damage. It can also influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dinitrotoluene
  • 4-Amino-2,6-dinitrotoluene
  • 2-Fluoro-4-nitrotoluene
  • 3,4-Dinitrotoluene

Comparison and Uniqueness

6-Amino-2-fluoro-3,4-dinitrotoluene is unique due to the presence of both an amino group and a fluoro group on the aromatic ring, along with two nitro groups. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity. Compared to other similar compounds, it offers a unique balance of electron-withdrawing and electron-donating groups, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

3-fluoro-2-methyl-4,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O4/c1-3-4(9)2-5(10(12)13)7(6(3)8)11(14)15/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKLCHIWKANNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275978
Record name 3-Fluoro-2-methyl-4,5-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-94-8
Record name 3-Fluoro-2-methyl-4,5-dinitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methyl-4,5-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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